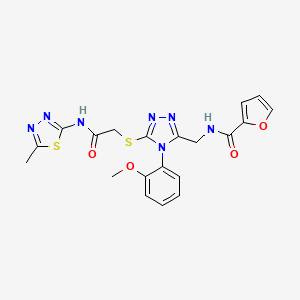
1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes has been used to develop a one-pot synthesis of highly substituted pyridin-2(1H)-ones, which involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Additionally, the rearrangement of 1,2-cyclopropanated sugars with amines promoted by Zn(OTf)2 has been described, yielding 3-polyhydroxyalkyl-substituted pyrrole derivatives . Another method involves the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide to synthesize halogenated pyridin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with multiple chiral centers and potential for various stereoisomers. For example, the epimerization of 3-polyhydroxyalkyl-substituted pyrrole derivatives can invert the stereochemistry at the free hydroxyl group, leading to numerous possible stereoisomers . X-ray crystal structure analysis has been used to determine the configuration of cyclopropane rings in novel purine and pyrimidine derivatives, showing a perpendicular disposition of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. Pyridinium ylide assisted synthesis has been used to create highly stereoselective polysubstituted cyclopropane derivatives, which have shown significant antimicrobial and nematicidal activities . Additionally, 1-nitro- and 1-cyano-cyclopropyl ketones have been used as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which can be further oxidized to form densely functionalized pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely depending on their specific substituents and structure. For instance, the luminescent properties of cyclopalladated and cyclometalated complexes have been studied, with emission peaks observed in dichloromethane solution under UV irradiation . The electronic polarization of the vinylogous amide portion in some cyclopropane derivatives has been noted, with the oxygen atom carrying a partial negative charge and the nitrogen atom carrying a partial positive charge .
科学的研究の応用
Chemical Inhibitors and Cytochrome P450 Selectivity
"1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" is closely related to research on chemical inhibitors of cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for understanding drug-drug interactions and metabolism. For example, inhibitors like tranylcypromine, closely related to the chemical structure , have been studied for their selectivity towards CYP2A6, highlighting the importance of pyridine derivatives in medicinal chemistry (Khojasteh et al., 2011).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, including "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," play a significant role in various medicinal applications. These compounds exhibit a range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. The diversity and pharmacological importance of pyridine derivatives have been extensively reviewed, emphasizing their crucial role in developing new therapeutic agents (Abu-Taweel et al., 2022).
Advances in Pyrrolidine and Pyrrolidine Derivatives
Research on pyrrolidine and its derivatives, which share structural similarities with "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," has revealed significant insights into their biological and pharmacological properties. These compounds have been investigated for their potential in treating various diseases, highlighting the versatility and importance of nitrogen-containing heterocycles in drug discovery (Li Petri et al., 2021).
Pyronaridine's Pharmacological Activities
Pyronaridine, a compound with a pyridine moiety, has been studied for its potent antimalarial activity and its efficacy in treating multidrug-resistant Plasmodium strains. The review of pyronaridine's properties and its combination therapy with artesunate underlines the ongoing research and development efforts to tackle malaria with novel therapeutic agents (Bailly, 2020).
Optoelectronic Materials and Heterocycles
The application of pyridine-based heterocycles extends beyond pharmacology into the development of optoelectronic materials. Compounds containing pyridine and pyrimidine rings have been explored for their potential in creating novel materials for electronic devices, highlighting the interdisciplinary applications of "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" and related structures (Lipunova et al., 2018).
作用機序
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(4-5-9)7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHXVPFLDEWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)
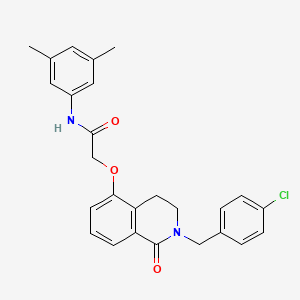
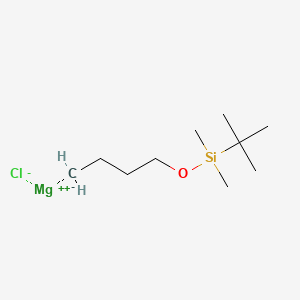
![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)
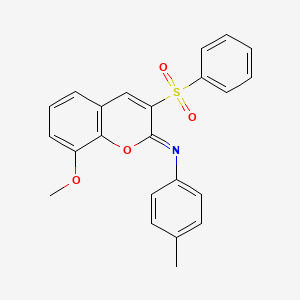
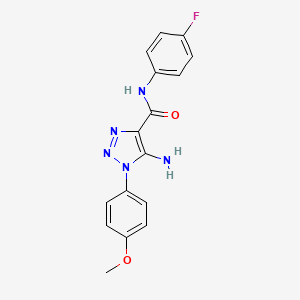
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)
